![molecular formula C8H7N7 B3252080 2-(1H-imidazol-1-yl)-1H-purin-6-amine CAS No. 2138216-97-2](/img/structure/B3252080.png)
2-(1H-imidazol-1-yl)-1H-purin-6-amine
Overview
Description
“2-(1H-imidazol-1-yl)-1H-purin-6-amine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities . They are key components in many pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is a highly soluble compound , which suggests that it may have good bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that imidazole is a stable compound , suggesting it may maintain its efficacy under various environmental conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-imidazol-1-yl)-1H-purin-6-amine in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. This compound is also relatively stable and can be easily synthesized and purified. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(1H-imidazol-1-yl)-1H-purin-6-amine, including the development of more potent and selective inhibitors of adenosine deaminase, the identification of new targets for this compound, and the investigation of its potential applications in the treatment of neurological disorders and cancer. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of this compound, making it a more accessible tool for scientific research.
In conclusion, this compound is a valuable tool for scientific research due to its wide range of biochemical and physiological effects. Its potential applications in the study of various biological processes make it an important molecule for future research.
Scientific Research Applications
2-(1H-imidazol-1-yl)-1H-purin-6-amine has been used in several scientific research applications, including as a fluorescent probe for monitoring protein kinase activity, as a substrate for adenosine deaminase activity assays, and as a ligand for purinergic receptors. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
properties
IUPAC Name |
2-imidazol-1-yl-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7/c9-6-5-7(12-3-11-5)14-8(13-6)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQOOYHJRQSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC(=C3C(=N2)N=CN3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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